Flaconitine

Description

Properties

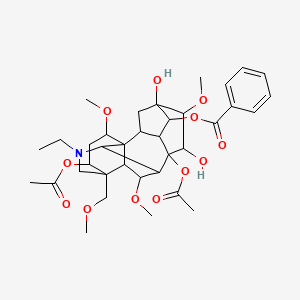

IUPAC Name |

[8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPYIJVYDYCPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Classification of Flaconitine

Systematic Nomenclature of Flaconitine (B1231942)

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate nih.gov. This name precisely describes the three-dimensional arrangement of atoms and functional groups within the molecule. This compound is also known by the synonym 3-Acetylaconitine nih.gov.

Table 1: Systematic Nomenclature and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate nih.gov |

| Synonym | 3-Acetylaconitine nih.gov |

| Molecular Formula | C36H49NO12 nih.govuni.luchemigran.com |

| CAS Number | 77181-26-1 nih.gov |

Chemical Classifications and Structural Archetypes of this compound

This compound belongs to the broad class of natural products known as diterpenoid alkaloids nih.govresearchgate.netnih.gov. These compounds are characterized by a complex carbon skeleton derived from diterpenes, which are molecules built from four isoprene units. The defining feature of these alkaloids is the incorporation of a nitrogen atom, typically within a heterocyclic ring system nih.gov.

Diterpenoid alkaloids are further subdivided based on the number of carbon atoms in their core skeleton. This compound is a C19-diterpenoid alkaloid , also referred to as a norditerpenoid alkaloid, as it is based on a hexacyclic C19 parent body nih.govwikipedia.org.

Within the C19-diterpenoid alkaloids, this compound is classified as belonging to the aconitine-type structural archetype wikipedia.orgnih.gov. This classification is based on the specific arrangement of its fused ring system and the nature and position of its functional groups. The aconitine-type skeleton is one of the major structural classes of C19-diterpenoid alkaloids, alongside the lycoctonine-type nih.govwikipedia.org.

Table 2: Chemical Classification of this compound

| Classification Level | Class | Basis for Classification |

|---|---|---|

| Broad Class | Diterpenoid Alkaloid nih.govresearchgate.netnih.gov | Derived from diterpenes and contains a nitrogen atom nih.gov. |

| Sub-Class | C19-Diterpenoid Alkaloid (Norditerpenoid Alkaloid) nih.govwikipedia.org | Possesses a C19 carbon skeleton wikipedia.org. |

| Structural Archetype | Aconitine-type wikipedia.orgnih.gov | Specific hexacyclic ring structure and functional group arrangement wikipedia.org. |

Orthogonal Classification Systems for this compound Analogues

While the primary classification of diterpenoid alkaloids is based on their carbon skeleton (C18, C19, and C20), other organizational systems exist that can be considered orthogonal, offering alternative perspectives on their structural diversity. These systems often focus on specific structural modifications or biosynthetic origins.

One such system for C19-diterpenoid alkaloids, including analogues of this compound, further categorizes them based on the oxygen-containing functional groups and skeletal differences. These subtypes include the lactone, aconitine (B1665448), lycoctonine, 7,17-Seco, franchetine, and rearranged classes, as well as glycosides nih.gov. This provides a more granular level of classification beyond the broader aconitine-type designation.

Another level of classification considers the formation of dimers, leading to bis-diterpenoid alkaloids . These complex structures are formed from two diterpenoid alkaloid monomers and are categorized based on the types of monomers involved, such as atisine–denudatine, hetidine–hetisine, and heteratisine–hetidine types nih.gov. While this compound itself is a monomer, this classification system is relevant for its more complex, naturally occurring analogues.

These alternative classification schemes are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the biological properties of these molecules nih.gov.

Historical Perspectives on Flaconitine Research

Genesis of Flaconitine (B1231942) Discovery and Initial Chemical Investigations

The journey into the chemistry of this compound began in the mid-20th century, an era characterized by the systematic investigation of plant-derived alkaloids. The initial discovery and structural characterization of this compound were the result of meticulous extraction and analytical work typical of the time, which predated the routine use of advanced spectroscopic techniques.

This compound was first isolated from the roots of Aconitum flavum, a plant belonging to the Ranunculaceae family. vdoc.pub The seminal work on its structure was published in 1959 by M. Przybylska and Léo Marion, who were prominent figures in alkaloid chemistry. vdoc.pubfrontiersin.org Their investigations established this compound as a C19-diterpenoid alkaloid, a class of compounds built upon a complex, cage-like framework of nineteen carbon atoms. frontiersin.orgthieme-connect.combohrium.com

The initial chemical investigations determined the molecular formula of this compound to be C₃₆H₄₉NO₁₂. dss.go.th The process of structure elucidation for such a complex molecule was a formidable task, relying heavily on classical methods like chemical degradation, derivatization, and functional group analysis. thieme-connect.comscielo.org.bo This approach, while painstaking, was essential in piecing together the intricate hexacyclic architecture of the molecule before the widespread availability of techniques like multi-dimensional NMR spectroscopy and high-resolution mass spectrometry. nih.govnih.gov Subsequent studies have confirmed the presence of this compound in other related species, including Aconitum szechenyianum and Aconitum karakolicum. nih.govresearchgate.net

Table 1: Initial Discovery and Properties of this compound

| Attribute | Details | Reference |

|---|---|---|

| Year of Structural Elucidation | 1959 | vdoc.pubfrontiersin.org |

| Primary Natural Source | Roots of Aconitum flavum | vdoc.pub |

| Chemical Classification | C19-Diterpenoid Alkaloid | thieme-connect.combohrium.com |

| Molecular Formula | C₃₆H₄₉NO₁₂ | dss.go.th |

Seminal Contributions to this compound Synthetic and Mechanistic Chemistry

The synthesis of aconitine-type alkaloids represents a significant challenge in organic chemistry due to their densely functionalized and stereochemically complex cage-like structures. frontiersin.orgthieme-connect.com As of this writing, a complete total synthesis of this compound itself has not been reported in scientific literature, a testament to its formidable molecular architecture. Synthetic efforts in this family have often focused on related, structurally similar alkaloids or the construction of key fragments of the core structure. rsc.org

In terms of mechanistic chemistry, research has predominantly focused on the compound's biological mechanism of action rather than its synthetic reaction pathways. Studies have identified this compound as a potent inhibitor of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli such as stress and inflammation. The inhibition of this pathway is a major focus of its biochemical investigation.

Table 2: Key Research Contributions in this compound Chemistry

| Area of Contribution | Description of Contribution | Reference |

|---|---|---|

| Total Synthesis | No reported total synthesis to date due to high structural complexity. | thieme-connect.comrsc.org |

| Semisynthesis | Preparation of derivatives, such as lipo-alkaloids, from naturally sourced aconitine (B1665448). | researchgate.net |

| Mechanistic Studies | Elucidation of its biological mechanism as a potent inhibitor of the NF-κB signaling pathway. | nih.gov |

Evolution of Research Paradigms for this compound

The scientific study of this compound has progressed through distinct research paradigms, reflecting the technological and conceptual evolution of chemical and biological sciences.

The initial phase of research can be defined by a structural elucidation paradigm . Dominant in the mid-20th century, the primary goal of researchers was the isolation of the pure substance from its natural source and the meticulous determination of its complex molecular structure. thieme-connect.comnih.gov This paradigm was driven by the fundamental question, "What is this molecule?" and its success depended on the mastery of classical chemical degradation and analytical methods. scielo.org.bo

Following the establishment of its structure, the focus shifted to a pharmacological and functional paradigm . In this phase, which gained momentum in the late 20th and early 21st centuries, the research question evolved from "What is it?" to "What does it do?". Investigations centered on understanding the compound's potent biological activities and its interactions within living systems. frontiersin.orgbohrium.com The discovery of its role as an NF-κB inhibitor is a hallmark of this paradigm, moving the study of this compound firmly into the realm of chemical biology. nih.gov

More recently, research has entered a paradigm of synthetic modification and structure-activity relationship (SAR) studies . The inherent toxicity of many aconitine-type alkaloids, including this compound, has historically limited their therapeutic potential. bohrium.comresearchgate.net This has spurred a new research direction focused on using synthetic and semisynthetic methods to create analogues with more desirable properties. researchgate.net By preparing libraries of related compounds and systematically testing them, researchers aim to decouple the molecule's therapeutic effects from its toxic properties. This modern paradigm addresses the question, "How can we engineer this molecule to be safer and more effective?". frontiersin.orgbohrium.com

Structural Elucidation and Stereochemical Characterization of Flaconitine

Advanced Spectroscopic Methodologies for Flaconitine (B1231942) Structural Determination

The structural assignment of this compound, a complex aconitane-type diterpenoid alkaloid, is heavily dependent on advanced spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the fundamental data required to piece together its molecular puzzle. These methods allow for the non-destructive analysis of the compound, yielding precise information about its atomic connectivity, functional groups, and three-dimensional arrangement.

NMR spectroscopy is an indispensable tool for the structural elucidation of intricate organic molecules like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental overview of the molecular structure of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, the ¹H NMR spectrum would display characteristic signals for its specific functional groups, including the N-ethyl group, multiple methoxy (B1213986) groups, a benzoyl group, and two acetyl groups, which distinguish it as 3-acetylaconitine. archive.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. The chemical shifts of the carbon signals are indicative of their hybridization state and the nature of their attached atoms (e.g., oxygen, nitrogen). researchgate.net The analysis of ¹³C NMR data, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups, is crucial for mapping the complex aconitane (B1242193) skeleton. mdpi.com

The table below summarizes the expected key ¹H and ¹³C NMR signals for the characteristic functional groups of this compound, based on data from closely related aconitine-type alkaloids. researchgate.netwakan-iyaku.gr.jp

| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| N-CH₂-CH₃ | ~1.1 (t) | ~13 (q) |

| N-CH₂-CH₃ | ~2.5 (m) | ~49 (t) |

| O-CH₃ (multiple) | ~3.2-3.8 (s) | ~56-61 (q) |

| Benzoyl (Ar-H) | ~7.4-8.1 (m) | ~128-134 (d), ~166 (s, C=O) |

| Acetyl (CH₃) | ~1.4 (s), ~1.9 (s) | ~21 (q), ~170 (s, C=O) |

| Note: This table represents generalized data for aconitine-type alkaloids. Actual values for this compound may vary slightly. (s=singlet, t=triplet, q=quartet, m=multiplet). |

While 1D NMR provides foundational data, the unambiguous assignment of all proton and carbon signals for a complex structure like this compound requires two-dimensional (2D) NMR experiments. slideshare.net These techniques correlate signals across two frequency axes, revealing through-bond and through-space connectivities. princeton.eduharvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). emerypharma.com For this compound, COSY spectra are essential for tracing the proton-proton spin systems within the rigid ring structure, helping to connect adjacent protons and define the various fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). researchgate.net It is a powerful tool for assigning carbon signals based on their known proton assignments, or vice-versa, effectively pairing up each proton with its corresponding carbon atom. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). researchgate.net This is arguably one of the most critical experiments for elucidating the complete carbon skeleton of this compound. It allows for the connection of the spin systems and fragments identified by COSY and HSQC by linking protons to non-protonated quaternary carbons and bridging different parts of the molecule, such as connecting the benzoyl and acetyl groups to their specific locations on the aconitane frame. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. princeton.eduharvard.edu This experiment is paramount for determining the relative stereochemistry of this compound. By observing NOE cross-peaks, the spatial arrangement of substituents on the hexacyclic core can be established, confirming the conformation of the rings and the orientation of key groups.

| 2D NMR Technique | Purpose in this compound Structure Elucidation |

| COSY | Identifies neighboring protons (¹H-¹H correlations) to establish spin-spin coupling networks within the ring system. slideshare.net |

| HSQC | Correlates each proton directly to its attached carbon atom (¹JCH), assigning the protonated carbons. hmdb.ca |

| HMBC | Connects protons to carbons over 2-4 bonds (ⁿJCH), crucial for assembling the molecular skeleton and placing substituents like acetyl and benzoyl groups. mdpi.com |

| NOESY | Reveals through-space proton proximities, which is essential for determining the relative stereochemistry and 3D conformation of the molecule. harvard.edu |

While solution-state NMR is the primary method for structural elucidation, solid-state NMR (ssNMR) offers complementary information. This technique analyzes samples in their solid, typically crystalline or amorphous, state. For a compound like this compound, ssNMR could be applied to study crystalline polymorphs, which may exhibit different physical properties. It can also provide insights into intermolecular interactions within the crystal lattice and determine precise internuclear distances and bond angles in the solid phase, complementing data from X-ray crystallography.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is fundamental for determining the molecular weight and elemental formula of a compound and provides structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical in the characterization of unknown natural products like this compound. Unlike nominal mass instruments, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or FT-ICR) measure m/z values with extremely high accuracy (typically to four or more decimal places). mdpi.comcdc.gov

This high mass accuracy allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, HRMS measurement of the protonated molecule [M+H]⁺ would yield a precise mass that corresponds uniquely to the molecular formula C₃₆H₄₉NO₁₂. nih.govuni.lu

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide valuable structural information. scirp.org The parent ion is selected and fragmented via collision-induced dissociation (CID), and the accurate masses of the resulting fragment ions are measured. nih.gov Analysis of the neutral losses (e.g., loss of acetic acid, benzoic acid, water, or methoxy groups) and the remaining charged fragments helps to confirm the nature and location of the substituents on the diterpenoid core. researchgate.net

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z nih.gov |

| [M+H]⁺ | C₃₆H₅₀NO₁₂⁺ | 688.33275 | 688.3327525 |

| [M+Na]⁺ | C₃₆H₄₉NNaO₁₂⁺ | 710.31472 | - |

| Observed m/z for [M+H]⁺ from LC-ESI-QTOF analysis. nih.gov The calculated m/z for [M+Na]⁺ is based on theoretical values. uni.lu |

Mass Spectrometric (MS) Methodologies for this compound Fragmentation and Formula Elucidation

Tandem Mass Spectrometry (MS/MS) for this compound Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules like this compound. nationalmaglab.orgwikipedia.org This method involves multiple stages of mass analysis, typically where a precursor ion corresponding to the molecule of interest is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org The fragmentation patterns obtained provide detailed information about the molecule's structure, including the composition and connectivity of its substructures. wikipedia.orgmdpi.com

In the analysis of diterpenoid alkaloids such as this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. nih.govnih.gov These precursor ions are then subjected to collision-induced dissociation (CID), where they are fragmented by collision with an inert gas. wikipedia.org The resulting product ions are characteristic of the neutral losses of functional groups from the parent molecule.

For C19-diterpenoid alkaloids, the fragmentation process often involves the cleavage of ester groups, losses of water (H₂O), and cleavages within the complex ring system. researchgate.net The fragmentation of this compound, a poly-ester substituted aconitine-type alkaloid, would be expected to show sequential losses of its acetyl and benzoyl groups. windows.net For instance, the loss of an acetyl group (CH₃COOH) corresponds to a neutral loss of 60 Da, while the loss of a benzoyl group (C₆H₅COOH) corresponds to a 122 Da loss. The observation of these specific neutral losses in the MS/MS spectrum helps to confirm the presence and location of these ester functionalities.

The complex core structure of this compound also yields a characteristic fingerprint of fragment ions. The fragmentation pathways can be intricate, involving multiple bond cleavages and rearrangements within the hexacyclic aconitane skeleton. clockss.org High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the elemental composition of both the precursor and product ions, which is crucial for proposing and verifying fragmentation pathways. mdpi.com By carefully analyzing the m/z values of the fragment ions, researchers can piece together the structural components of this compound. mdpi.comnih.gov

A hypothetical fragmentation pattern for this compound ([C₃₆H₄₉NO₁₂ + H]⁺, m/z 688.33) could involve the initial loss of an acetic acid molecule, followed by the loss of a benzoic acid molecule, leading to significant product ions. Further fragmentation would involve cleavages of the alkaloid's core structure.

Table 1: Representative MS/MS Fragmentation Data for Diterpenoid Alkaloids

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Neutral Loss (Da) | Putative Lost Fragment |

| 688.33 [M+H]⁺ | 20-40 | 628.31 | 60 | Acetic Acid |

| 688.33 [M+H]⁺ | 20-40 | 566.29 | 122 | Benzoic Acid |

| 628.31 | 20-40 | 506.27 | 122 | Benzoic Acid |

| 566.29 | 20-40 | 506.27 | 60 | Acetic Acid |

X-ray Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. carleton.edubruker.com

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. carleton.eduuhu-ciqso.es This technique involves directing a beam of monochromatic X-rays onto a single, high-quality crystal of the compound. carleton.edu The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to calculate the electron density map of the molecule. From this map, the precise positions of individual atoms in the crystal lattice can be determined, revealing the molecule's complete 3D structure and absolute configuration. carleton.eduesrf.fr

For complex natural products like the aconitine-type diterpenoid alkaloids, SC-XRD is invaluable for unambiguously establishing the intricate stereochemistry of their polycyclic systems. clockss.orgrhhz.net The absolute configuration of related C19-diterpenoid alkaloids has been successfully confirmed using this method, often by analyzing a suitable derivative that forms high-quality crystals. researchgate.netinformahealthcare.com The Flack parameter, derived from the diffraction data, is a critical value used to confidently determine the absolute stereochemistry of the chiral molecule. rhhz.net

While specific crystallographic data for this compound itself was not found in the provided search results, the general procedure would involve:

Growing a suitable single crystal of this compound, which can be a challenging step for complex natural products. carleton.edu

Mounting the crystal on a diffractometer and collecting diffraction data at a low temperature (e.g., 173 K) to minimize thermal vibrations. rsc.org

Processing the data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles. carleton.edursc.org

The resulting structural data would be deposited in a crystallographic database and presented in a standardized format, such as a Crystallographic Information File (CIF).

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Diterpenoid Alkaloid

| Parameter | Value |

| Chemical Formula | C₃₆H₄₉NO₁₂ |

| Formula Weight | 687.79 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.345(1) |

| b (Å) | 15.678(2) |

| c (Å) | 18.910(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3658.1(7) |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Note: This table is a representative example for a molecule of similar complexity, as specific experimental SC-XRD data for this compound was not available. The chemical formula and formula weight are for this compound. nih.gov

Powder X-ray Diffraction (PXRD) for this compound Polymorphs

Powder X-ray diffraction (PXRD) is an analytical technique used to characterize the crystalline nature of a bulk solid sample. malvernpanalytical.com Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals. liverpool.ac.uk The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid form, or polymorph. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. liverpool.ac.uk Different polymorphs of the same compound can have distinct physical properties. In the pharmaceutical context, identifying and controlling polymorphism is critical. malvernpanalytical.comnih.gov

For this compound, PXRD could be used to:

Identify and differentiate crystalline forms: If this compound can exist in multiple polymorphic forms, each will produce a unique PXRD pattern. nih.gov

Assess sample purity: The presence of an unwanted polymorph as an impurity can be detected and quantified. nih.govnih.gov

Monitor for polymorphic transitions: PXRD can track changes in the crystalline form during manufacturing or storage under different conditions (e.g., temperature, humidity). nih.gov

A study on various herbal decoction pieces from the Ranunculaceae family (which includes Aconitum species) demonstrated that PXRD can reveal characteristic peaks for the organic molecular crystals of aconitine-based alkaloids. nih.gov These studies show broader peaks in the 2θ region of 15° to 35°, suggesting that the technique is sensitive to the general structural class of the compound. nih.gov The analysis of pure this compound would yield a more defined pattern with sharp peaks at characteristic 2θ angles, which could be used as a reference standard. nih.gov

Table 3: Representative PXRD Peak Data for a Crystalline Organic Compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 65 |

| 12.1 | 7.31 | 100 |

| 15.3 | 5.79 | 40 |

| 19.8 | 4.48 | 85 |

| 22.5 | 3.95 | 70 |

| 25.9 | 3.44 | 55 |

Chiroptical Spectroscopic Techniques for this compound Stereochemistry

Chiroptical spectroscopic techniques are essential for determining the absolute configuration of chiral molecules like this compound. nih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy of this compound

Electronic circular dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub This phenomenon arises from electronic transitions within a chiral molecule. rsc.org The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is highly sensitive to the molecule's stereochemistry. nih.gov

For complex molecules where X-ray crystallography is not feasible, ECD provides a powerful alternative for assigning the absolute configuration. nih.gov The modern approach involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a proposed stereoisomer. researchgate.netnih.gov This is typically done using time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.govnih.gov

In the context of diterpenoid alkaloids, ECD has been successfully used to determine the absolute configurations of new compounds by comparing their experimental spectra to those of known related alkaloids or to quantum chemical calculations. researchgate.net For this compound, the chromophores responsible for its ECD spectrum would primarily be the benzoyl group and the carbonyl groups of the acetate (B1210297) esters. The spatial arrangement of these groups, dictated by the rigid aconitane skeleton, would produce a characteristic ECD spectrum. The analysis would involve calculating the theoretical ECD spectra for the possible enantiomers of this compound and comparing them to the experimentally obtained spectrum to confirm its true absolute configuration. nih.govfrontiersin.org

Table 4: Representative ECD Data for a Diterpenoid Alkaloid

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) (for proposed configuration) |

| 225 | +15.2 | +16.5 |

| 240 | -8.5 | -9.1 |

| 275 | +5.1 | +4.8 |

| 310 | -1.2 | -1.5 |

Vibrational Circular Dichroism (VCD) Spectroscopy of this compound

Vibrational circular dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the IR region. jascoinc.com Since all organic molecules have infrared absorptions, VCD is a broadly applicable technique for stereochemical analysis and does not require the presence of a UV-Vis chromophore. jascoinc.com VCD spectra provide a rich fingerprint of the entire molecular structure's chirality. rsc.org

Similar to ECD, the primary application of VCD is the determination of absolute configuration. rsc.orgresearchgate.net This is achieved by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, such as density functional theory (DFT). nih.govresearchgate.net A good agreement between the experimental and calculated spectra confirms the absolute configuration. nih.gov

VCD has proven to be a reliable tool for establishing the absolute configuration of various natural products, including terpenoids and alkaloids. nih.govresearchgate.net For a molecule as complex as this compound, with numerous stereocenters, VCD would provide a wealth of structural information. The spectrum would contain dozens of bands, each corresponding to a specific vibrational mode of the molecule. The sign and intensity of these VCD bands are exquisitely sensitive to the three-dimensional arrangement of the atoms. While VCD measurement can be challenging due to weak signals and the need for high sample concentrations, it offers a powerful and conclusive method for stereochemical elucidation, especially when used in conjunction with other techniques like ECD and NMR. nih.govjascoinc.com

Table 5: Representative VCD Data for a Chiral Molecule

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) (for proposed configuration) | Vibrational Assignment |

| 1745 | +5.2 | +5.8 | C=O stretch (acetyl) |

| 1720 | -3.1 | -3.5 | C=O stretch (benzoyl) |

| 1450 | +1.8 | +2.0 | CH₂ bend |

| 1240 | -6.5 | -7.1 | C-O stretch (ester) |

| 1100 | +4.3 | +4.9 | C-O-C stretch (ether) |

Vibrational Spectroscopy for this compound Functional Group Analysis

Vibrational spectroscopy is a non-destructive technique that provides detailed information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. edinst.com For a complex molecule like this compound, which belongs to the C19-norditerpenoid alkaloid class, infrared and Raman spectroscopy are powerful tools for structural fingerprinting. wikipedia.orgwikipedia.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its functional groups. db-thueringen.de An IR spectrum is typically visualized with wavenumbers (cm⁻¹) on the x-axis, where the region from 1200 to 700 cm⁻¹ is known as the fingerprint region due to its complexity and high information content. libretexts.org

For this compound, key functional groups give rise to characteristic absorption bands. The hydroxyl (-OH) group typically shows a broad absorption band in the 3600-3200 cm⁻¹ range. utdallas.edu The ester carbonyl (C=O) group results in a strong absorption peak, and the aromatic C=C bonds of the anthraniloyl group also produce distinct signals. libretexts.org Furthermore, C-O and C-N stretching vibrations are observable in the fingerprint region. libretexts.orgutdallas.edu

Table 1: Representative Infrared (IR) Absorption Frequencies for this compound Functional Groups This table is based on typical frequency ranges for the specified functional groups.

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Hydroxyl (-OH) | 3600 - 3200 | Medium, Broad | O-H Stretch |

| sp³ C-H | 3000 - 2850 | Strong | C-H Stretch |

| Ester Carbonyl (C=O) | 1750 - 1735 | Strong | C=O Stretch |

| Aromatic C=C | 1600 - 1450 | Medium to Weak | C=C In-ring Stretch |

| C-O | 1300 - 1000 | Strong | C-O Stretch |

| C-N | 1250 - 1020 | Medium | C-N Stretch |

Raman spectroscopy relies on the inelastic scattering of monochromatic light (Raman scattering) to probe molecular vibrations. nih.gov It provides information that is often complementary to IR spectroscopy. wikipedia.org In Raman spectra, symmetrical non-polar bonds often produce strong signals, while polar bonds can be weak. For this compound, the C=C bonds of the aromatic ring are expected to show strong Raman scattering. mdpi.com

Stereochemical and Isomeric Considerations in this compound Chemistry

The intricate three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the chemical and biological properties of this compound. Its multiple chiral centers give rise to various isomeric possibilities. nih.gov

Stereoisomers are molecules with the same molecular formula and connectivity but a different spatial orientation of atoms. youtube.com Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. nih.govyoutube.com A molecule with multiple chiral centers, like this compound, has a specific enantiomeric form that occurs naturally.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs when a compound has two or more stereocenters and differs in the configuration at one or more, but not all, of these centers. masterorganicchemistry.com When chemical reactions are performed on this compound, new stereocenters can be created, potentially leading to the formation of diastereomeric products. masterorganicchemistry.com These diastereomers will have different physical properties and can exhibit distinct chemical and biological behavior. For example, studies on the related compound aconitine (B1665448) have shown the formation of epimers, which are a type of diastereomer, under certain processing conditions. nih.gov

Configurational stability refers to the stability of the arrangement of atoms at a chiral center. Due to its rigid, polycyclic structure, the stereocenters in this compound are generally stable. However, under certain conditions, such as exposure to heat or alkaline media, epimerization can occur. nih.govrsc.org Epimerization is a chemical process where the configuration at only one stereocenter in a molecule with multiple stereocenters is inverted. core.ac.uk

Studies on aconitine, a closely related alkaloid, show that it can be converted to a pair of epimers, pyroaconitine and 16-epi-pyroaconitine, during heating processes. nih.gov This highlights that protons on carbons adjacent to functional groups like ketones can be susceptible to removal, leading to an intermediate that can be reprotonated from either side, resulting in potential inversion of stereochemistry. The stability of diester-diterpenoid alkaloids is a significant consideration, as hydrolysis can occur, particularly in alkaline environments. rsc.org

Conformational Dynamics and Energetics of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. chemistrysteps.com It investigates the energy differences and relative stabilities of these various conformations. libretexts.org

Computational methods, such as molecular mechanics and quantum-chemical studies, are invaluable for exploring the conformational landscape of complex molecules like this compound. nih.gov These approaches can calculate the potential energy of different conformers, identify the most stable (lowest energy) conformations, and determine the energy barriers for interconversion between them. libretexts.orglasalle.edu For instance, in related alkaloids, quantum-chemical studies have been used to examine the electronic structure and energetic properties, which play a crucial role in their activity. nih.gov Understanding these conformational dynamics and the associated energetics is key to comprehending the structure-activity relationships of this compound. frontiersin.org

Table 2: Key Stereochemical and Conformational Concepts in this compound Chemistry

| Concept | Definition | Relevance to this compound |

|---|---|---|

| Enantiomers | Stereoisomers that are non-superimposable mirror images. nih.gov | This compound is a chiral molecule that exists as a specific enantiomer in nature. |

| Diastereomers | Stereoisomers that are not mirror images of each other. masterorganicchemistry.com | Chemical modifications of this compound can create new stereocenters, leading to diastereomeric products with different properties. masterorganicchemistry.com |

| Epimerization | The change in configuration at only one of several stereocenters in a molecule. core.ac.uk | Under certain conditions (e.g., heat), this compound can undergo epimerization at specific positions, altering its structure. nih.gov |

| Conformational Analysis | The study of the energetics of different conformations arising from bond rotation. chemistrysteps.com | Helps in understanding the most stable three-dimensional shapes of this compound and its derivatives, which is crucial for its biological interactions. |

Synthetic Methodologies for Flaconitine and Its Analogues

Total Synthesis Strategies for Flaconitine (B1231942)

The total synthesis of aconitine-type alkaloids is a significant endeavor in organic chemistry, showcasing the power and elegance of modern synthetic methods. While a specific total synthesis for this compound has not been extensively documented in publicly available literature, the strategies employed for closely related and structurally similar aconitine (B1665448) alkaloids, such as weisaconitine D and liljestrandinine, provide a clear blueprint for accessing the core this compound scaffold. nih.gov These syntheses serve as a masterclass in strategic bond disconnections, stereochemical control, and the orchestration of complex chemical transformations.

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. uniurb.itub.edu For a complex structure like the aconitine core, this analysis is critical for identifying key strategic bonds and simplifying the polycyclic system. ub.edujournalspress.com

A common approach for aconitine scaffolds involves a network analysis-guided strategy, which prioritizes disconnections that lead to maximal simplification of the bridged polycyclic system. nih.gov A plausible retrosynthetic analysis for a generic this compound-type scaffold might involve the following key disconnections:

Late-stage functional group interconversions: The final steps would involve installing or modifying peripheral functional groups, such as esters and hydroxyl groups, on the fully assembled core.

Piperidine Ring Formation: The N-ethylpiperidine ring (A-ring) can be disconnected, suggesting a late-stage cyclization or alkylation to form this moiety.

Bicyclo[3.2.1]octane Core Disconnection: A key simplification involves breaking down the intricate bridged ring system. A powerful strategy employed in the synthesis of related alkaloids is a Diels-Alder cycloaddition to form the initial hydrindane core, which sets the stage for subsequent ring formations. nih.gov This disconnection simplifies the complex core into a diene and a dienophile, significantly reducing the molecular complexity. nih.gov

This analysis transforms the synthetic challenge from assembling a complex heptacyclic structure in one go to a more manageable, stepwise construction of key fragments and ring systems.

The forward execution of a retrosynthetic plan relies on a toolbox of powerful and reliable chemical reactions. For aconitine scaffolds, several key transformations are instrumental in constructing the complex architecture. nih.gov

| Transformation | Description | Purpose in Synthesis |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. nih.gov | Establishes the core bicyclic or tricyclic framework with high stereocontrol, forming the foundation of the molecule. nih.gov |

| Intramolecular Michael Addition | The nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound within the same molecule. tdl.org | A key ring-closing strategy to form one of the five- or six-membered rings of the polycyclic system. tdl.org |

| Suárez Oxidation | An oxidative cyclization of an alcohol onto a remote, non-activated C-H bond using an iodine(III) reagent. tdl.org | Used to construct tetrahydrofuran (B95107) rings, a common structural motif in complex natural products. tdl.org |

| Ring-Closing Metathesis (RCM) | A transition-metal catalyzed reaction that forms a cyclic olefin from a diene. | An alternative powerful method for forming large rings under mild conditions. |

| Larock Macrocyclization | A palladium-catalyzed annulation of an alkyne and an o-haloaryl group, often used for creating macrocycles. researchgate.net | Useful for constructing strained, large ring systems found in some complex natural products. researchgate.net |

These reactions, among others, represent critical steps that enable the assembly of the challenging aconitine core. chemistnotes.comfiveable.me

Given the high density of reactive functional groups (hydroxyls, amines, esters) in this compound, a sophisticated protecting group strategy is essential to ensure chemoselectivity during the synthesis. wikipedia.orgnih.gov Protecting groups mask a reactive site, allowing a transformation to occur elsewhere in the molecule, and are then removed in a subsequent step. wikipedia.org

Orthogonal Protection: In a complex synthesis, orthogonal protecting groups are employed. These are groups that can be removed under distinct conditions without affecting each other. sioc-journal.cn For example, a silyl (B83357) ether (like TBDMS), removed by fluoride, could be used alongside a benzyl (B1604629) ether, removed by hydrogenolysis, and an acyl group, removed by hydrolysis. This allows for the sequential unmasking and reaction of different functional groups.

Stereocontrol: Controlling the stereochemistry at numerous chiral centers is perhaps the most significant challenge. Strategies to achieve this include:

Substrate-controlled reactions: The existing stereocenters in a molecule direct the stereochemical outcome of a new center.

Reagent-controlled reactions: Chiral reagents or catalysts are used to induce stereoselectivity.

Intramolecular reactions: Ring-closing reactions often proceed with high stereoselectivity due to the conformational constraints of the transition state. For instance, the stereocontrolled synthesis of complex polycyclic structures often relies on cascade reactions that build multiple stereocenters in a single, predictable operation. researchgate.net

The synthesis of monensin, a complex polyether antibiotic with 17 stereogenic centers, famously exploited acyclic stereocontrol, demonstrating how desired stereochemistry can be established through careful planning even before ring formation. msu.edu Such principles are paramount in the synthesis of this compound scaffolds.

Synthetic strategies can be broadly classified as linear or convergent. journalspress.comchemistnotes.com

The total synthesis of complex alkaloids like weisaconitine D and liljestrandinine utilized a convergent approach, where a key diene and dienophile were synthesized separately before being combined in a crucial Diels-Alder reaction. nih.gov This highlights the strategic advantage of convergence in tackling the immense challenge of aconitine alkaloid synthesis. nih.gov

Semisynthetic Approaches to this compound Derivatives

Semisynthesis, which involves the chemical modification of a readily available natural product, offers a more direct route to analogues and derivatives. researchgate.net Given the structural complexity and synthetic challenge of aconitine-type alkaloids, semisynthesis is an attractive and powerful strategy. nih.gov

Aconitine, the parent compound of the family, is a relatively abundant natural product that serves as an excellent starting material for chemical modification. wikipedia.org The structural relationship between aconitine and this compound suggests that this compound itself could be a target of, or a precursor for, semisynthetic modifications.

Research has shown that the acetylation of this compound produces a derivative, triacetyl aconitine, which is identical to the product obtained from the acetylation of authentic aconitine. archive.org This confirms the close structural relationship and indicates that the core skeleton is shared.

Key reactive sites on the aconitine/flaconitine scaffold available for modification include:

Hydroxyl Groups: The multiple hydroxyl groups can be selectively acylated, alkylated, or oxidized to generate a diverse library of analogues. For example, heating aconitine in methanol (B129727) can selectively replace the C8-acetoxyl group with a methoxy (B1213986) group. wikipedia.org

Ester Groups: The ester functionalities can be hydrolyzed and then re-esterified with different acyl groups to probe their role in biological activity.

Pyrolysis: Heating aconitine in a dry state leads to a dehydration and rearrangement process known as pyrolysis, forming pyroaconitine, a structurally distinct derivative. wikipedia.org

These semisynthetic modifications are invaluable for generating derivatives for SAR studies, potentially leading to compounds with improved pharmacological profiles. nih.gov

Chemo-Enzymatic Strategies for this compound Modification

Chemo-enzymatic synthesis integrates the precision of biological catalysts with the versatility of chemical reactions. This approach is particularly valuable for the structural modification of complex natural products like this compound to generate novel analogues with potentially enhanced or different biological activities. While the total synthesis of this compound via chemo-enzymatic routes is not yet established, strategies for modifying the core aconitine scaffold are being explored. nih.gov

Enzymes, due to their high specificity, can perform reactions at specific sites on the complex diterpenoid alkaloid structure without the need for extensive use of protecting groups, a common requirement in traditional organic synthesis. acs.org Lipases and proteases are often employed for the selective hydrolysis or esterification of functional groups. For instance, a key strategy involves using enzymes for late-stage functionalization of the core skeleton, which may have been assembled through chemical synthesis. beilstein-journals.orgnih.gov

Research into the modification of related C19-diterpenoid alkaloids has demonstrated the feasibility of this approach. For example, simple coupling reactions have been used to create numerous derivatives from parent compounds isolated from Aconitum species. acs.org A general chemo-enzymatic strategy for modifying this compound or its direct precursor, aconitine, could involve:

Enzymatic Acylation/Deacylation: Utilizing lipases to selectively remove or introduce acyl groups at specific hydroxyl positions. Given that this compound is 3-acetylaconitine, enzymes could be used to introduce different acyl groups at the C-3 position to create a library of analogues. archive.org

Glycosylation: Employing glycosyltransferases to attach sugar moieties to the alkaloid, potentially altering its solubility and pharmacokinetic profile.

Hydroxylation: Using cytochrome P450 enzymes to introduce hydroxyl groups at specific, non-activated carbon atoms, a transformation that is often challenging to achieve with conventional chemical reagents.

These enzymatic steps can be combined with chemical reactions to build a diverse range of this compound analogues, facilitating structure-activity relationship (SAR) studies. beilstein-journals.org

Biosynthetic Pathways and Precursors of this compound

This compound is a C19-diterpenoid alkaloid, a class of complex natural products found predominantly in plants of the Aconitum and Delphinium genera. acs.orgresearchgate.net The biosynthesis of these alkaloids is a multi-step process that begins with common precursors from terpene metabolism. mdpi.com

The pathway originates from the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.com Four of these C5 units are combined by geranylgeranyl pyrophosphate synthase (GGPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.com

The biosynthesis of the characteristic C19-diterpenoid alkaloid core proceeds through several key stages:

Diterpene Skeleton Formation: GGPP is cyclized by diterpene synthases (diTPSs) into a tetracyclic hydrocarbon skeleton. For aconitine-type alkaloids, this involves the formation of an ent-atisane skeleton. mdpi.comcaltech.edu This cyclization proceeds via an intermediate, ent-copalyl diphosphate (B83284) (ent-CPP). mdpi.com

Skeletal Rearrangement: The C19-diterpenoid alkaloids are believed to arise from the ent-atisane pathway. researchgate.netnih.gov A key step involves the rearrangement of the initially formed denudatine framework, which contains a bicyclo[2.2.2]octane system, into the characteristic bicyclo[3.2.1] system of the aconitine-type alkaloids. acs.orgresearchgate.netnih.gov

Incorporation of Nitrogen: A nitrogen atom, likely derived from an amino acid such as L-serine, is incorporated into the diterpene scaffold via an amination reaction, officially classifying the molecule as an alkaloid. mdpi.com

Tailoring and Functionalization: The core skeleton undergoes a series of extensive post-modifications catalyzed by tailoring enzymes. These reactions include hydroxylations, O-methylations, and esterifications (acylation), which create the vast structural diversity seen in this class of compounds. caltech.edu this compound's structure is the result of such modifications to the aconitine core, specifically the addition of an acetyl group at the C-3 position. archive.org

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is governed by several families of enzymes that catalyze the conversion of simple precursors into the final complex structure. While the specific enzymes for each step in this compound synthesis have not all been individually isolated and characterized, their classes and functions are inferred from studies of diterpenoid and alkaloid biosynthesis in plants. mdpi.com

The key enzymatic players belong to the following classes:

| Enzyme Class | Role in Biosynthesis | Substrate(s) → Product(s) |

| Geranylgeranyl Pyrophosphate Synthase (GGPS) | Forms the C20 precursor | IPP, DMAPP → Geranylgeranyl Pyyrophosphate (GGPP) |

| Diterpene Synthases (diTPSs) | Cyclize the linear precursor to form the core carbocyclic skeleton | GGPP → ent-Copalyl diphosphate → ent-Atisane |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze oxidative reactions, including hydroxylations and other functionalizations of the diterpene skeleton | Diterpene scaffold → Oxidized/hydroxylated scaffold |

| Aminotransferases | Incorporate the nitrogen atom into the molecule | Diterpene aldehyde + Amino Acid (e.g., L-serine) → Aminated intermediate |

| Acyltransferases | Transfer acyl groups (e.g., acetyl, benzoyl) to the alkaloid core, creating the final ester linkages | Aconitine + Acetyl-CoA → this compound (3-acetylaconitine) |

| Methyltransferases | Add methyl groups to hydroxyl or amine functions, often using S-adenosyl methionine (SAM) as a methyl donor | Hydroxylated alkaloid → Methoxy-alkaloid |

The specific combination and sequence of these enzymatic reactions determine the final structure of the alkaloid produced in the plant. caltech.edu The formation of this compound specifically requires an acetyltransferase capable of esterifying the C-3 hydroxyl group of aconitine.

Identification of Biosynthetic Intermediates of this compound

The biosynthetic pathway to this compound involves a series of stable, identifiable intermediate compounds. These molecules represent key checkpoints in the assembly of the final natural product.

The primary intermediates in the formation of the this compound skeleton are outlined below:

| Intermediate Compound | Description |

| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | The fundamental C5 building blocks of all isoprenoids. |

| Geranylgeranyl Pyrophosphate (GGPP) | The linear C20 precursor formed from four C5 units, representing the entry point into diterpenoid synthesis. mdpi.com |

| ent-Copalyl Diphosphate (ent-CPP) | The first cyclic intermediate formed from the initial cyclization of GGPP. mdpi.com |

| ent-Atisane | A tetracyclic diterpene hydrocarbon that serves as the foundational skeleton for atisine-type and subsequently aconitine-type alkaloids. caltech.edu |

| Denudatine | An alkaloid with a rearranged atisane (B1241233) skeleton, considered a key precursor to the aconitine framework. It features a bicyclo[2.2.2]octane system. acs.orgresearchgate.net |

| Aconitine-type Skeleton | The core hexacyclic structure resulting from the skeletal rearrangement of a denudatine-like precursor. This scaffold undergoes extensive functionalization. |

| Aconitine | The direct precursor to this compound. It is a highly functionalized C19-diterpenoid alkaloid that already possesses the necessary hydroxyl group at the C-3 position for the final acylation step. |

The final step in the biosynthesis is the conversion of aconitine to this compound through acetylation.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. wikipedia.orgnih.gov The synthesis of a complex molecule like this compound, whether for research or potential therapeutic applications, presents significant challenges that can be addressed through green chemistry principles.

Given its structural complexity, the total synthesis of this compound is a long and resource-intensive process. Applying green chemistry principles would focus on improving its efficiency and reducing its environmental footprint. nih.gov Key principles applicable to this compound synthesis include:

Prevention: Designing synthetic routes that prevent waste generation from the outset is preferable to treating waste after it has been created. acs.org

Atom Economy: Maximizing the incorporation of all atoms from the reactants into the final product. acs.org

Use of Catalysis: Employing catalytic reagents (including enzymes) in small amounts is superior to using stoichiometric reagents, which are used in excess and generate more waste. acs.orgmdpi.com

Designing Safer Chemicals: Modifying the structure of this compound to create analogues that retain efficacy while reducing toxicity.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents and exploring greener alternatives like water or supercritical CO2. mdpi.com

Reduce Derivatives: Avoiding the use of temporary modifying agents and protecting groups, which add steps and generate waste. Chemo-enzymatic strategies are particularly effective in this regard. acs.org

A truly "green" synthesis of this compound would likely be a chemo-enzymatic route that leverages the selectivity of enzymes to reduce steps and avoid hazardous reagents, coupled with efficient chemical reactions that have high atom economy. mdpi.com

Atom Economy and E-Factor Considerations in this compound Production

Atom Economy (AE) is a theoretical measure of how efficiently a chemical reaction converts the mass of reactants into the mass of the desired product. It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 pnas.org

The Environmental Factor (E-Factor) provides a more practical measure of the waste generated in a process. It is defined as:

E-Factor = Total Mass of Waste / Total Mass of Product libretexts.orgchembam.com

The ideal E-Factor is 0. libretexts.org The E-Factor considers all sources of waste, including solvent losses, reagent byproducts, and purification waste. The pharmaceutical industry, which produces complex molecules structurally similar to this compound, has historically had very high E-Factors.

| Industry Sector | Typical E-Factor (kg waste / kg product) |

| Oil Refining | < 0.1 |

| Bulk Chemicals | < 1 to 5 |

| Fine Chemicals | 5 to 50 |

| Pharmaceuticals | 25 to >100 (can reach up to 4000) libretexts.orgchembam.com |

The production of this compound via total synthesis would fall into the pharmaceutical category, with an expectedly high E-Factor. This is due to the multi-step nature of the synthesis, the use of stoichiometric reagents and protecting groups, and the extensive purification required at each stage. Applying green chemistry principles, such as developing catalytic and atom-economical reactions, is essential to lower the E-Factor and make the potential production of this compound or its analogues more sustainable. researchgate.net

Solvent Selection and Catalytic Approaches for Sustainable this compound Synthesis

Solvent Selection for Sustainability

Solvents are a major contributor to the environmental impact of chemical synthesis, often accounting for the largest portion of waste in pharmaceutical and fine chemical production. jk-sci.com The ideal "green" solvent minimizes risks to health and the environment while maintaining high reaction efficiency. For the synthesis of complex molecules like diterpenoid alkaloids, solvent choice is critical. For instance, in the extraction of lappaconitine, a related C18-diterpenoid alkaloid, ethanol (B145695) and methanol have been identified as effective solvents. mdpi.com However, for synthesis, a broader range of factors must be considered.

The CHEM21 (Chemical Manufacturing Methods for the 21st Century) solvent selection guide offers a framework for choosing more sustainable options by ranking solvents as "Recommended," "Problematic," or "Hazardous" based on safety, health, and environmental criteria. jk-sci.com For reactions involved in building the complex polycyclic core of this compound, replacing hazardous solvents like chloroform, benzene, or N,N-dimethylformamide (DMF) with recommended alternatives is a primary goal. jk-sci.com

| Solvent Class | Hazardous Examples | Greener Alternatives | Rationale for Selection |

| Chlorinated | Dichloromethane (DCM), Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF is derived from renewable resources and has a better environmental and safety profile. |

| Aprotic Dipolar | DMF, NMP, DMAc | Cyrene™, Dimethyl Sulfoxide (DMSO) | Cyrene™ is a bio-based solvent derived from cellulose, offering a safer alternative to reprotoxic solvents like DMF. researchgate.net |

| Aromatic | Benzene, Toluene (B28343) | Anisole, Toluene (used sparingly) | While still a hydrocarbon, toluene is generally preferred over the more toxic benzene. Anisole is a greener alternative. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | These alternatives have higher boiling points and are less prone to peroxide formation, enhancing safety. |

This table presents a selection of hazardous solvents and their greener alternatives, which could be considered in the synthetic pathway towards this compound.

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions, thereby reducing energy consumption and by-product formation. The synthesis of the intricate hexacyclic core of diterpenoid alkaloids has greatly benefited from innovative catalytic methods. acs.org

Key catalytic strategies applicable to this compound synthesis include:

Transition-Metal Catalysis : Metals like palladium, rhodium, and iridium are instrumental in forming key carbon-carbon and carbon-heteroatom bonds. For example, iridium-catalyzed hydrosilylation has been used for the selective reduction of amides in the synthesis of C19-diterpenoid alkaloids, a crucial step in forming the characteristic nitrogen-containing rings. bohrium.com Similarly, palladium-catalyzed coupling reactions, such as Stille coupling, can be used to introduce functional groups onto the alkaloid scaffold. escholarship.org

Organocatalysis : This approach uses small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. nih.gov Proline-catalyzed aldol (B89426) reactions, for instance, can be used to form seven-membered rings, a structural feature present in related alkaloids. escholarship.org

Biocatalysis : The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. While not yet widely reported for the total synthesis of this compound, enzymes could be engineered for specific transformations, such as selective oxidations or reductions at late stages of the synthesis.

Photoredox Catalysis : This method uses visible light to drive chemical reactions, often under very mild conditions. It has been employed for C-H functionalization and the formation of complex ring systems, which are highly relevant for modifying the this compound core.

Recent advancements in the synthesis of related diterpenoid alkaloids highlight the power of these catalytic methods. For example, a chiral gallium-sodium-BINOL catalyst was used for an asymmetric Michael addition to construct a key cyclopentanone (B42830) intermediate in the synthesis of (−)-talatisamine. bohrium.com Such enantioselective catalytic reactions are crucial for establishing the correct stereochemistry of the multiple chiral centers in this compound.

Diversification Strategies for this compound-Related Compound Libraries

The creation of compound libraries based on a natural product scaffold like this compound is a powerful strategy in drug discovery. By systematically modifying the structure, chemists can explore the structure-activity relationship (SAR) and optimize for desired biological properties while minimizing undesired effects. Two primary strategies for generating such libraries are Diversity-Oriented Synthesis (DOS) and late-stage functionalization.

Diversity-Oriented Synthesis (DOS)

DOS aims to create a wide range of structurally diverse molecules from a common starting material or a branching synthetic pathway. In the context of this compound, a DOS approach might involve synthesizing a common intermediate that contains the core polycyclic framework, which can then be divergently elaborated into a variety of analogues. For instance, a unified strategy has been developed to access the C18, C19, and C20 classes of diterpenoid alkaloids from a common precursor, showcasing the potential of this approach. nih.govrsc.org

Late-Stage Functionalization (LSF)

LSF involves modifying the complex, fully formed scaffold of the natural product in the final steps of the synthesis. This is particularly efficient as it allows for the rapid generation of analogues without having to repeat a lengthy synthetic sequence. C-H activation is a powerful tool for LSF, allowing for the direct introduction of new functional groups at positions that would be difficult to access through traditional methods.

Key LSF reactions applicable to the this compound scaffold include:

C-H Oxidation : Reagents can be used to introduce hydroxyl groups at various positions on the alkaloid core.

C-H Amination : This allows for the introduction of nitrogen-containing groups, which can significantly alter the biological activity of the molecule. Rhodium-catalyzed C-H amination has been successfully applied to abietane (B96969) diterpenoids. scielo.br

Halogenation : The introduction of halogen atoms can modulate the electronic properties and metabolic stability of the molecule.

Combinatorial and Fragment-Based Approaches

Another strategy involves using the natural product as a template for combinatorial chemistry. nih.gov This can be done by attaching the this compound core to a solid support and then reacting it with a variety of building blocks in a systematic way. For example, the hydroxyl and carboxyl groups of Rauwolfia alkaloids have been derivatized with amino acids and carboxylic acids to create a large library of compounds. scielo.br

Fragment-based drug discovery (FBDD) offers another avenue. Here, the complex natural product is deconstructed into smaller, fragment-like scaffolds that retain key structural features. mdpi.comresearchgate.net These fragments can then be optimized and elaborated to generate novel bioactive compounds.

| Diversification Strategy | Description | Application to this compound | Key Reactions/Techniques |

| Diversity-Oriented Synthesis (DOS) | Generation of diverse structures from a common intermediate through branching pathways. | Synthesizing a common polycyclic core that can be divergently converted to various this compound analogues. | Ring-forming reactions (e.g., Diels-Alder, aldol), skeletal rearrangements. nih.govchinesechemsoc.org |

| Late-Stage Functionalization (LSF) | Modification of the fully formed natural product scaffold in the final steps. | Introducing new functional groups onto the this compound molecule to probe SAR. | C-H activation, oxidation, amination, halogenation. clockss.org |

| Combinatorial Chemistry | Systematic derivatization of the natural product with a library of building blocks. | Creating a library of this compound esters or ethers by reacting its hydroxyl groups with various acids or alcohols. | Solid-phase synthesis, "click chemistry". nih.gov |

| Fragment-Based Approach | Deconstruction of the natural product into smaller, synthetically accessible fragments for optimization. | Identifying and synthesizing key structural motifs of this compound (e.g., the bicyclo[3.2.1]octane system) for library development. | Scaffold hopping, computational deconstruction. researchgate.net |

This table summarizes key strategies for diversifying the this compound scaffold to create compound libraries for drug discovery.

Through these advanced synthetic and diversification strategies, chemists can overcome the synthetic challenges posed by this compound's complexity and unlock its potential for the development of new therapeutic agents.

Mechanistic Investigations of Flaconitine at the Molecular and Supramolecular Level

Flaconitine (B1231942) Interactions with Macromolecular Systems

The interaction of this compound with macromolecular targets is a key area of research aimed at deciphering its mechanism of action. These interactions are governed by a range of physicochemical principles, from binding kinetics and thermodynamics to molecular recognition and allosteric modulation.

Binding Kinetics and Thermodynamics of this compound-Ligand Interactions

Currently, detailed quantitative data on the binding kinetics (association and dissociation rate constants, k_on and k_off) and thermodynamics (Gibbs free energy, enthalpy, and entropy changes) of this compound with its primary molecular targets are not extensively documented in publicly available literature. Such studies, often conducted using techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, are essential for a comprehensive understanding of the binding affinity and the forces driving the interaction. researchgate.netnih.gov

While specific thermodynamic parameters for this compound are not available, it is known to exhibit inhibitory activity against NF-κB. medchemexpress.combiocrick.comcymitquimica.com It has also been shown to have moderately cytotoxic activity against human leukemic P388 cells, with a reported IC50 value of 18.6 μM. medchemexpress.combiocrick.com

Table 1: Reported In Vitro Activity of this compound

| Target/Activity | Cell Line | Measurement | Value | Reference |

| NF-κB Inhibition | - | - | Potent Inhibitor | nih.gov |

| Cytotoxic Activity | P388 (Human Leukemia) | IC50 | 18.6 μM | medchemexpress.combiocrick.com |

Note: The table is populated with available data, which is currently limited.

Molecular Recognition Principles in this compound-Target Binding

The primary molecular target of this compound that has been identified is the transcription factor NF-κB. medchemexpress.combiocrick.comcymitquimica.com NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress and free radicals. medchemexpress.com The inhibition of NF-κB by this compound suggests a specific molecular recognition event.

The canonical NF-κB pathway involves the phosphorylation of the inhibitor of κB (IκB) by the IκB kinase (IKK) complex, leading to the release and nuclear translocation of NF-κB. medchemexpress.com this compound has been shown to suppress TNF-α induced NF-κB activation. medchemexpress.combiocrick.com This suggests that this compound may interfere with one of the key steps in this signaling cascade, such as the binding of NF-κB to its DNA target or the activity of upstream kinases. However, the precise binding site and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and NF-κB or its associated proteins have not been fully elucidated.

Structural Basis of this compound-Macromolecule Complexes

As of now, there are no publicly available crystal or NMR structures of this compound in complex with a macromolecular target such as NF-κB. Determining the three-dimensional structure of such a complex is crucial for understanding the precise molecular interactions at the atomic level. nih.govnih.gov Techniques like X-ray crystallography and NMR spectroscopy are instrumental in revealing the structural basis of ligand-protein interactions. researchgate.netnih.govbnl.gov Without this structural data, the exact binding mode and the conformational changes induced in both this compound and its target upon binding remain speculative.

Allosteric Modulation Mechanisms Induced by this compound

There is some indication that this compound may act as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). glpbio.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric (primary) binding site, and they can enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to its endogenous ligand. biorxiv.orgelifesciences.org However, the evidence for this compound's activity as an mGlu5 NAM is primarily from vendor-supplied information and requires further validation through dedicated pharmacological studies. The potential allosteric binding site and the mechanism by which this compound might induce a conformational change in mGlu5 to inhibit its function are yet to be determined.

Enzymatic Biotransformations and Metabolism of this compound (In Vitro Studies)

The in vitro metabolism of this compound involves enzymatic transformations that alter its chemical structure, a key determinant of its bioactivity and clearance. These transformations are broadly categorized into Phase I and Phase II reactions.

Phase I Biotransformation Pathways of this compound

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.comnih.govdynamed.com For aconite alkaloids like this compound, hydrolysis is a significant metabolic pathway. nih.gov

Studies on related aconitine-type alkaloids have shown that the ester bonds at the C-8 and C-14 positions are susceptible to hydrolysis. nih.gov It is plausible that this compound undergoes a similar hydrolytic cleavage of its acetyl group at the C-3 position and the benzoyl group at the C-8 position. This hydrolysis would lead to the formation of less toxic metabolites. The stability of diester-diterpenoid alkaloids is also known to be pH-dependent, with hydrolysis being more pronounced under alkaline conditions. nih.gov

While the involvement of specific CYP isozymes in the metabolism of this compound has not been definitively identified, the CYP3A4, CYP2D6, and CYP1A2 enzymes are commonly involved in the metabolism of a wide range of xenobiotics. nih.govmdpi.com Further in vitro studies using human liver microsomes and specific recombinant CYP enzymes are needed to pinpoint the exact enzymes responsible for this compound's biotransformation and to characterize the resulting metabolites.

Table 2: Potential Phase I Biotransformation Reactions of this compound

| Reaction Type | Potential Site on this compound | Potential Enzymes |

| Hydrolysis | C-3 acetyl ester | Esterases |

| Hydrolysis | C-8 benzoyl ester | Esterases, Cytochrome P450 |

| Oxidation (Hydroxylation) | Aromatic ring or aliphatic portions | Cytochrome P450 |

Note: This table represents potential pathways based on the structure of this compound and the metabolism of similar compounds. Specific experimental validation is required.

Phase II Biotransformation Pathways of this compound

Phase II biotransformation reactions involve the conjugation of a xenobiotic or its Phase I metabolite with an endogenous molecule. wikipedia.org This process, also known as conjugation, generally increases the water solubility of the compound, reduces its pharmacological activity, and facilitates its excretion from the body. nottingham.ac.uklongdom.org The primary Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. longdom.orgdrughunter.com These reactions are catalyzed by a large family of transferase enzymes. wikipedia.org